molecular formula C16H16ClN5 B14658609 6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine CAS No. 52128-29-7

6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine

Cat. No.: B14658609
CAS No.: 52128-29-7
M. Wt: 313.78 g/mol
InChI Key: YJIKRHKSTVNLFU-UHFFFAOYSA-N
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Description

6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-chloroaniline with a suitable aldehyde to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A precursor in the synthesis of the compound.

    Dichloroaniline: Similar structure with two chlorine atoms.

    Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

Uniqueness

6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

52128-29-7

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

6-[(4-chloroanilino)methyl]-5-methylquinazoline-2,4-diamine

InChI

InChI=1S/C16H16ClN5/c1-9-10(8-20-12-5-3-11(17)4-6-12)2-7-13-14(9)15(18)22-16(19)21-13/h2-7,20H,8H2,1H3,(H4,18,19,21,22)

InChI Key

YJIKRHKSTVNLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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